molecular formula C14H16N2O5 B1301150 4-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]butanoic acid CAS No. 885952-42-1

4-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]butanoic acid

Cat. No.: B1301150
CAS No.: 885952-42-1
M. Wt: 292.29 g/mol
InChI Key: WYCWGRMUWVQULV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Overview of 1,2,4-Oxadiazole Heterocyclic Systems

1,2,4-Oxadiazoles are five-membered heterocyclic compounds containing two nitrogen atoms and one oxygen atom in positions 1, 2, and 4 of the ring (Fig. 1). This arrangement confers unique electronic properties, including partial aromaticity due to delocalized π-electrons across the heteroatoms. The heterocycle’s dipole moment (approximately 3.5–4.0 D) and electron-deficient nature make it a versatile scaffold in medicinal and materials chemistry.

Table 1: Comparative Properties of Oxadiazole Isomers

Isomer Aromaticity Dipole Moment (D) Common Applications
1,2,4-Oxadiazole Moderate 3.8 Bioisosteres, antimicrobial agents
1,3,4-Oxadiazole High 2.1 Anticancer agents, liquid crystals
1,2,5-Oxadiazole Low 4.2 High-energy materials

The 1,2,4-oxadiazole ring exhibits thermal stability and metabolic resistance, enabling its use as a bioisostere for esters and amides in drug design. Its C3 and C5 positions are typically substituted with aryl or alkyl groups, which modulate biological activity and physicochemical properties.

Historical Development of 1,2,4-Oxadiazole Chemistry

The first synthesis of 1,2,4-oxadiazoles was reported by Tiemann and Krüger in 1884 via cyclization of nitrile oxides. Significant advancements occurred in the mid-20th century with the discovery of bioactivity in derivatives like oxolamine (a cough suppressant). The 1990s–2020s saw accelerated development due to:

  • Synthetic innovations : Microwave-assisted cyclization and one-pot methods improved yields (>80%).
  • Medicinal applications : Over 50 patents filed for 1,2,4-oxadiazole-based antimicrobials and kinase inhibitors.
  • Material science : Derivatives with liquid crystalline properties were developed for optoelectronic devices.

Significance of 4-[3-(3,4-Dimethoxyphenyl)-1,2,4-Oxadiazol-5-yl]butanoic Acid in Chemical Research

This compound (Fig. 2) integrates a 1,2,4-oxadiazole core with a 3,4-dimethoxyphenyl group at C3 and a butanoic acid chain at C5. Key features include:

  • Electronic modulation : The dimethoxy groups enhance electron density, facilitating interactions with biological targets.
  • Structural versatility : The butanoic acid moiety allows conjugation to polymers or biomolecules.
  • Research applications : Used in studies of:
    • Enzyme inhibition (e.g., sirtuins, cyclooxygenases).
    • Antibacterial agent development against multidrug-resistant strains.

Table 2: Physicochemical Properties

Property Value Source
Molecular formula C₁₄H₁₆N₂O₅
Molecular weight 292.29 g/mol
LogP 2.16
Hydrogen bond acceptors 6

Scope and Objectives of the Review

This review focuses on:

  • Structural analysis : Electronic and steric effects of substituents.
  • Synthetic methodologies : Routes for scalable production.
  • Research applications : Role in drug discovery and materials science. Excluded topics include pharmacokinetics, toxicity, and industrial manufacturing protocols.

Properties

IUPAC Name

4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O5/c1-19-10-7-6-9(8-11(10)20-2)14-15-12(21-16-14)4-3-5-13(17)18/h6-8H,3-5H2,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYCWGRMUWVQULV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NOC(=N2)CCCC(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301201595
Record name 3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazole-5-butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301201595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885952-42-1
Record name 3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazole-5-butanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885952-42-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazole-5-butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301201595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]butanoic acid typically involves the following steps:

    Formation of the 1,2,4-oxadiazole ring: This can be achieved through the cyclization of a suitable hydrazide with a carboxylic acid derivative under dehydrating conditions.

    Functionalization: The resulting intermediate is then subjected to further functionalization to introduce the butanoic acid moiety.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety .

Chemical Reactions Analysis

Types of Reactions

4-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]butanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 4-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]butanoic acid involves its interaction with specific molecular targets such as enzymes or receptors. The oxadiazole ring can mimic the structure of natural substrates or inhibitors, allowing it to bind to active sites and modulate biological activity. This interaction can lead to the inhibition of enzyme activity or alteration of receptor signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

4-[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanoic Acid (Compound B)
  • Structure : Differs from Compound A by having a single methoxy group at the 3-position of the phenyl ring instead of 3,4-dimethoxy.
  • Molecular Formula : C₁₃H₁₄N₂O₄ ().
  • Molecular Weight : 262.27 g/mol.
4-(3-Phenyl-1,2,4-oxadiazol-5-yl)butanoic Acid (Compound C)
  • Structure : Lacks methoxy substituents, featuring an unsubstituted phenyl group.
  • Molecular Formula : C₁₂H₁₂N₂O₃ ().
  • Molecular Weight : 232.23 g/mol.
  • Solubility: Slightly soluble in chloroform, methanol, and DMSO ().

Functional Group Modifications

(3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methanamine (Compound D)
  • Structure: Replaces the butanoic acid chain with a methanamine group.
  • Impact : The amine group introduces basicity, contrasting with the acidic carboxylic acid in Compound A. This modification could enhance membrane permeability but reduce stability in acidic environments (e.g., the stomach) .
Methyl 4-(3,4-dimethoxyphenyl)butanoate (Compound E)
  • Structure: Ester derivative of the butanoic acid precursor.
  • Synthesis: Produced via sulfuric acid-catalyzed esterification of 4-(3,4-dimethoxyphenyl)butanoic acid ().
  • Impact : The ester group increases lipophilicity, likely improving absorption across lipid membranes. However, esters are prone to hydrolysis in vivo, which may limit their utility as prodrugs .

Structural Complexity and Bioactivity

Compound 4k ()
  • Structure: A highly complex derivative with fused cyclodeca[1,2-b]furan and oxireno rings, retaining the 3,4-dimethoxyphenyl-oxadiazole motif.
  • Impact : The extended structure may enhance target specificity (e.g., enzyme inhibition) but could reduce synthetic accessibility and metabolic stability compared to simpler analogs like Compound A .

Discussion of Research Findings

  • Solubility and Bioavailability : Compound A’s carboxylic acid group and methoxy substituents likely confer better aqueous solubility than Compound C but may still require formulation adjustments for optimal delivery .
  • Synthetic Accessibility : Compound E’s straightforward synthesis () contrasts with the multi-step processes needed for complex analogs like Compound 4k, highlighting a trade-off between structural complexity and practicality .

Biological Activity

4-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]butanoic acid is a synthetic compound belonging to the oxadiazole class, known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C20H19ClFN3O4
  • Molecular Weight : 419.8 g/mol
  • IUPAC Name : N-(3-chloro-4-fluorophenyl)-4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, disrupting normal biochemical pathways.
  • Receptor Modulation : It might interact with various receptors, leading to altered signal transduction.
  • Cytotoxic Effects : The compound has shown cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent.

Anticancer Activity

Research indicates that oxadiazole derivatives exhibit significant anticancer properties. In vitro studies have demonstrated that this compound exhibits cytotoxicity against several cancer cell lines:

Cell LineIC50 (µM)Reference
HeLa15
A43112
MCF720

The structure-activity relationship (SAR) analysis suggests that the presence of the dimethoxyphenyl group enhances its potency against these cell lines.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies show that it possesses antibacterial activity against both Gram-positive and Gram-negative bacteria:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

These findings indicate potential applications in treating bacterial infections.

Case Studies and Research Findings

A study published in PubMed highlighted the synthesis and evaluation of various oxadiazole derivatives, including this compound. The study reported:

  • Synthesis Method : The compound was synthesized through cyclization reactions involving hydrazides and carboxylic acids under dehydrating conditions.
  • Biological Evaluation : The synthesized derivatives were tested for their cytotoxicity and enzyme inhibition capabilities. The results indicated that modifications to the phenyl ring significantly influenced biological activity.

Q & A

Q. What are the standard synthetic routes for preparing 4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]butanoic acid?

A common approach involves coupling substituted benzaldehydes with amino-triazole precursors under reflux conditions. For example, reacting 4-amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-triazole with 3,4-dimethoxybenzaldehyde in absolute ethanol, catalyzed by glacial acetic acid, followed by refluxing for 4–6 hours and purification via solvent evaporation and filtration . Alternatively, oxadiazole rings can be constructed using cyclization of acylated intermediates, as seen in the synthesis of structurally analogous 1,2,4-oxadiazole derivatives .

Q. How is the compound characterized post-synthesis?

Key techniques include:

  • NMR spectroscopy : Analysis of 1H^1H- and 13C^{13}C-NMR spectra to confirm substituent positions (e.g., aromatic protons at δ 7.5–6.8 ppm for dimethoxyphenyl groups) .
  • Mass spectrometry : ESI-MS to verify molecular ion peaks (e.g., [M+H]+^+ at m/z 420 for a related oxadiazole-benzamide hybrid) .
  • Infrared spectroscopy : Identification of functional groups like carboxylic acid C=O stretching (~1688 cm1^{-1}) and N–O bonds (~1220–1300 cm1^{-1}) .

Q. What solubility and stability considerations are critical for experimental design?

The compound’s carboxylic acid moiety enhances solubility in polar aprotic solvents (e.g., DMSO, ethanol), while the lipophilic 3,4-dimethoxyphenyl group may necessitate sonication for homogeneous dispersion in aqueous buffers. Stability tests under varying pH (e.g., 4–9) and temperatures (4–37°C) are recommended to assess degradation kinetics .

Advanced Research Questions

Q. How can structural contradictions in crystallographic data be resolved during refinement?

Use the SHELX software suite (e.g., SHELXL for refinement) to model disordered regions or twinned crystals. For high-resolution data, employ restraints on bond lengths and anisotropic displacement parameters. Validate with R-factor convergence (<5% discrepancy) and Fourier difference maps to detect residual electron density .

Q. What strategies are effective for analyzing structure-activity relationships (SAR) in biological assays?

  • Analog synthesis : Modify the dimethoxyphenyl group (e.g., replace with pyridinyl or furanyl substituents) to assess electronic effects on bioactivity .
  • In silico docking : Use tools like AutoDock Vina to predict binding affinities to targets (e.g., MAP kinase in cancer studies). Compare with experimental IC50_{50} values from cytotoxicity assays (e.g., Daphnia magna or MTT tests) .

Q. How can conflicting cytotoxicity data across models be interpreted?

Discrepancies may arise from differences in membrane permeability (e.g., crustacean vs. mammalian cell lines) or metabolic activation. Cross-validate using:

  • Flow cytometry : Assess apoptosis (Annexin V/PI staining) and cell viability post-treatment .
  • Enzyme inhibition assays : Test MMP-2/9 activity if the compound is hypothesized to modulate extracellular matrix degradation .

Q. What advanced techniques are suitable for studying metabolic stability?

  • LC-MS/MS : Quantify parent compound and metabolites in hepatocyte incubation studies.
  • Isotopic labeling : Use 14C^{14}C-labeled analogs to track metabolic pathways .

Methodological Notes

  • Crystallography : For X-ray diffraction, optimize crystal growth via vapor diffusion with ethanol/water mixtures. Refine hydrogen-bonding networks using SHELXPRO .
  • Biological assays : Include MOBSAM (a broad-spectrum MMP inhibitor) as a control to isolate MMP-specific effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.